7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one
Description
This compound belongs to the imidazo[2,1-f]purine class, characterized by a fused imidazole-purine scaffold. Key structural features include:
- 8-position: A 4-methoxyphenyl substituent, contributing electron-donating effects and steric bulk.
- 1-position: A methyl group, enhancing metabolic stability.
- 4-position: A hydroxyl group, enabling hydrogen bonding and polarity.
Properties
IUPAC Name |
7-(4-fluorophenyl)-6-(4-methoxyphenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3/c1-25-18-17(19(28)24-21(25)29)26-11-16(12-3-5-13(22)6-4-12)27(20(26)23-18)14-7-9-15(30-2)10-8-14/h3-11H,1-2H3,(H,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCWVAFUDUHJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the imidazo[2,1-f]purinone core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-f]purinone core.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using a suitable fluorinating agent.
Methoxylation: The methoxy group is introduced through methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents.
Reduction: The compound can undergo reduction reactions to convert the carbonyl group back to a hydroxy group.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, where the fluorine or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor interaction: Modulating receptor activity by acting as an agonist or antagonist.
Signal transduction pathways: Affecting cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes structural variations and inferred properties of closely related imidazo[2,1-f]purine derivatives:
Impact of Substituent Variations
Electron-Withdrawing vs. Electron-Donating Groups
- The 4-fluorophenyl group at R7 (target compound) enhances electrophilicity compared to 4-methylphenyl () or phenyl (). This may improve binding to electron-rich pockets in biological targets.
- 4-Methoxyphenyl at R8 (target) offers moderate electron-donating effects, contrasting with the 2-hydroxyphenyl in , which introduces stronger polarity but lower membrane permeability.
Hydrogen Bonding and Solubility
- The 4-hydroxy group in the target compound distinguishes it from analogs lacking polar substituents (e.g., ). This feature may improve aqueous solubility and target engagement via H-bonding.
Steric and Metabolic Considerations
Biological Activity
7-(4-Fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one, often referred to as compound 5, is a purine derivative that has gained attention for its potential biological activities. This compound's unique structure, featuring a fluorophenyl and methoxyphenyl group, suggests various pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.
- Molecular Formula : C21H16FN5O3
- Molecular Weight : 405.39 g/mol
- Purity : Typically ≥95%
The biological activity of compound 5 is primarily attributed to its interactions with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thus altering metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular responses.
- Signal Transduction : By affecting signaling pathways, compound 5 can lead to changes in gene expression and cellular behavior.
1. Anti-Ischaemic Activity
A notable study evaluated the anti-ischaemic effects of compound 5 using a bilateral common carotid artery occlusion model in Kunming mice. The results indicated that:
- Survival Time : Compound 5 significantly prolonged the survival time of mice subjected to acute cerebral ischaemia.
- Mortality Rate : It decreased the mortality rate across all tested doses compared to controls.
| Dose (mg/kg) | Survival Time (hours) | Mortality Rate (%) |
|---|---|---|
| Control | 10.67 ± 1.52 | 80 |
| 10 | 14.83 ± 0.42 | 40 |
| 20 | 14.56 ± 0.38 | 30 |
| 50 | 14.30 ± 1.98 | 20 |
This suggests that compound 5 exhibits potent neuroprotective activity, making it a candidate for further development in treating ischemic conditions.
Case Studies and Research Findings
Several studies have explored the broader implications of imidazo[2,1-f]purine derivatives in medicinal chemistry:
- A study highlighted the synthesis and biological evaluation of related compounds, showing promising results in enzyme inhibition relevant to cancer therapy.
- Another investigation focused on the structural modifications of imidazo derivatives that enhanced their bioactivity and selectivity against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
